molecular formula C13H13N3O5S2 B15004605 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide

4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide

Cat. No.: B15004605
M. Wt: 355.4 g/mol
InChI Key: QHDQHXJTONZPKP-UHFFFAOYSA-N
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Description

4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide is a complex organic compound characterized by the presence of sulfonamide and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with 4-sulfamoylbenzenesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme. This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzylamine
  • 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzyl alcohol

Uniqueness

4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide is unique due to its dual functional groups, which allow it to interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile therapeutic agent compared to similar compounds that may only possess one functional group .

Properties

Molecular Formula

C13H13N3O5S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-[(4-sulfamoylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C13H13N3O5S2/c14-13(17)9-1-3-10(4-2-9)16-23(20,21)12-7-5-11(6-8-12)22(15,18)19/h1-8,16H,(H2,14,17)(H2,15,18,19)

InChI Key

QHDQHXJTONZPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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